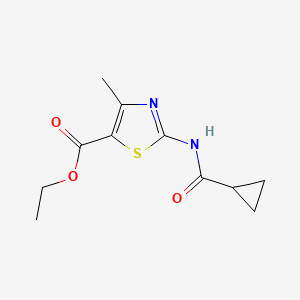

Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-3-16-10(15)8-6(2)12-11(17-8)13-9(14)7-4-5-7/h7H,3-5H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQFAAGFKUVOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 299.34 g/mol

- CAS Number : 162651-10-7

Synthesis

The synthesis of this compound involves several steps, including the reaction of ethyl 2-chloroacetoacetate with thiourea and sodium carbonate in an alcohol solvent. The process typically includes heating, filtration, and pH adjustment to yield the final product. A detailed synthesis method is outlined in patent CN103664819A, which describes the conditions and reagents used for effective production .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

Research has also explored the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have indicated effectiveness against:

- Breast cancer cells

- Lung cancer cells

These findings highlight the need for further investigation into its efficacy and mechanism of action in cancer therapy .

Case Study 1: Antibacterial Efficacy

In a comparative study, several thiazole derivatives were synthesized and tested for their antibacterial efficacy. This compound was found to inhibit the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, demonstrating significant antibacterial activity compared to control compounds .

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various thiazole derivatives on human lung carcinoma (A549) cells. This compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, indicating substantial cytotoxicity and warranting further exploration for anticancer applications .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| MIC | 32 µg/mL against S. aureus |

| Anticancer Activity | IC50 = 15 µM against A549 cells |

| Mechanism | Induces apoptosis and cell cycle arrest |

Comparison with Similar Compounds

Key Research Findings

SAR Insights: Rigidity vs. Flexibility: Cyclopropane rings improve target binding by restricting conformational freedom, whereas aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking . Electron Effects: Electron-withdrawing groups (e.g., CF3, cyano) improve metabolic stability and enzyme affinity .

Industrial Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.